5-Fluoro-6-hydroxynicotinic acid
Overview
Description
5-Fluoro-6-hydroxynicotinic acid: is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring. This compound has the molecular formula C6H4FNO3 and a molecular weight of 157.1 g/mol . It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, and it is known for its role as a building block in the synthesis of antiviral agents such as Favipiravir .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-hydroxynicotinic acid typically involves the fluorination of 6-hydroxynicotinic acid. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agent and reaction conditions can be optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like or .
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as .
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 5-Fluoro-6-oxonicotinic acid.
Reduction: 5-Fluoro-6-hydroxy-3-pyridinemethanol.
Substitution: 5-Methoxy-6-hydroxynicotinic acid.
Scientific Research Applications
Chemistry: 5-Fluoro-6-hydroxynicotinic acid is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in the preparation of fluorinated pyridines .
Biology: In biological research, this compound is studied for its potential as an inhibitor of enzymes involved in metabolic pathways. It has shown promise in inhibiting nicotinic acid phosphoribosyltransferase (NAPRT), which is involved in NAD biosynthesis .
Medicine: this compound is a key intermediate in the synthesis of antiviral drugs such as Favipiravir, which is used to treat viral infections like Ebola and influenza .
Industry: In the agrochemical industry, it is used in the synthesis of herbicides and pesticides due to its ability to interfere with plant metabolic pathways .
Mechanism of Action
The mechanism of action of 5-Fluoro-6-hydroxynicotinic acid involves its interaction with specific enzymes and receptors. For instance, as an inhibitor of NAPRT, it disrupts the NAD biosynthesis pathway, leading to reduced cellular NAD levels and subsequent inhibition of cell proliferation . This mechanism is particularly relevant in cancer research, where the compound is being explored for its potential to enhance the efficacy of existing chemotherapeutic agents .
Comparison with Similar Compounds
- 5-Chloro-6-hydroxynicotinic acid
- 6-Hydroxynicotinic acid
- 5-Fluoro-3-hydroxynicotinic acid
Comparison: 5-Fluoro-6-hydroxynicotinic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 5-Chloro-6-hydroxynicotinic acid, the fluorine atom in this compound provides higher electronegativity, influencing its reactivity and interaction with biological targets . Additionally, the hydroxyl group at the 6-position enhances its solubility and potential for hydrogen bonding, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
5-fluoro-6-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXXBKVOINSOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1526-16-5 | |
Record name | 5-fluoro-6-hydroxypyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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